molecular formula C16H17NO3 B11773703 N-(4-Methoxybenzyl)-N-methylbenzo[d][1,3]dioxol-5-amine

N-(4-Methoxybenzyl)-N-methylbenzo[d][1,3]dioxol-5-amine

Cat. No.: B11773703
M. Wt: 271.31 g/mol
InChI Key: NUPWBAPXXGWIPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Methoxybenzyl)-N-methylbenzo[d][1,3]dioxol-5-amine is an organic compound that features a benzodioxole ring fused with a methoxybenzyl and a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methoxybenzyl)-N-methylbenzo[d][1,3]dioxol-5-amine typically involves the condensation of 4-methoxybenzaldehyde with benzo[d][1,3]dioxole-5-amine in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(4-Methoxybenzyl)-N-methylbenzo[d][1,3]dioxol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-Methoxybenzyl)-N-methylbenzo[d][1,3]dioxol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism by which N-(4-Methoxybenzyl)-N-methylbenzo[d][1,3]dioxol-5-amine exerts its effects involves interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Methoxybenzyl)-N-methylbenzo[d][1,3]dioxol-5-ylamine
  • N-(4-Methoxybenzyl)-N-methylbenzo[d][1,3]dioxol-5-ylmethylene

Uniqueness

N-(4-Methoxybenzyl)-N-methylbenzo[d][1,3]dioxol-5-amine is unique due to its specific substitution pattern on the benzodioxole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .

Properties

Molecular Formula

C16H17NO3

Molecular Weight

271.31 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]-N-methyl-1,3-benzodioxol-5-amine

InChI

InChI=1S/C16H17NO3/c1-17(10-12-3-6-14(18-2)7-4-12)13-5-8-15-16(9-13)20-11-19-15/h3-9H,10-11H2,1-2H3

InChI Key

NUPWBAPXXGWIPG-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=C(C=C1)OC)C2=CC3=C(C=C2)OCO3

Origin of Product

United States

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